N-(4-bromobenzyl)-N-ethylacetamide
Description
N-(4-bromobenzyl)-N-ethylacetamide is a brominated acetamide derivative characterized by a benzyl group substituted with a bromine atom at the para position and an ethyl group attached to the acetamide nitrogen. The presence of the bromine atom introduces steric and electronic effects that influence reactivity, solubility, and biological interactions .
Key structural features include:
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-N-ethylacetamide |
InChI |
InChI=1S/C11H14BrNO/c1-3-13(9(2)14)8-10-4-6-11(12)7-5-10/h4-7H,3,8H2,1-2H3 |
InChI Key |
LUYMSLHIFLQYLX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)Br)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Key Research Findings
- Bromine’s role : Enhances lipophilicity and binding in halogen-rich environments (e.g., enzyme active sites) .
- Ethyl vs. methyl : Ethyl groups improve metabolic stability but may reduce solubility .
- Structural flexibility : Compounds with rigid backbones (e.g., triazole in ) exhibit higher melting points and crystallinity .
Preparation Methods
Alkylation-Acylation Cascade Approach
This two-step method begins with the alkylation of 4-bromobenzylamine followed by acylation to introduce the ethylacetamide moiety.
Step 1: Alkylation with Ethyl Bromide
4-Bromobenzylamine reacts with ethyl bromide in dimethylformamide (DMF) under basic conditions (K₂CO₃) at 60°C for 12 hours. The reaction proceeds via an SN2 mechanism, yielding N-ethyl-4-bromobenzylamine as an intermediate.
Step 2: Acylation with Acetic Anhydride
The intermediate is treated with acetic anhydride in dichloromethane (DCM) catalyzed by 4-dimethylaminopyridine (DMAP). This step achieves 85% yield, with the acetyl group selectively bonding to the nitrogen.
Optimization Insights
-
Solvent Choice : DMF enhances alkylation efficiency due to its high polarity, while DCM minimizes side reactions during acylation.
-
Base Selection : K₂CO₃ outperforms NaHCO₃ in preventing quaternary ammonium salt formation.
| Parameter | Alkylation Step | Acylation Step |
|---|---|---|
| Temperature | 60°C | 25°C |
| Time | 12 hours | 4 hours |
| Yield | 80% | 85% |
| Purity (HPLC) | 92% | 95% |
Direct Nucleophilic Substitution Method
This one-pot strategy employs 4-bromobenzyl chloride and N-ethylacetamide in a nucleophilic substitution reaction.
Reaction Conditions
A mixture of 4-bromobenzyl chloride (1.2 equiv) and N-ethylacetamide (1.0 equiv) in tetrahydrofuran (THF) is stirred with NaH (2.0 equiv) at 0°C for 1 hour, followed by reflux at 70°C for 24 hours.
Challenges and Solutions
-
Competing Reactions : Over-alkylation is mitigated by using a large excess of NaH to deprotonate the acetamide nitrogen.
-
Solvent Effects : THF improves solubility of intermediates, reducing tar formation.
| Metric | Value |
|---|---|
| Yield | 65% |
| Selectivity | 78% |
| Byproducts | 22% (di-alkylated species) |
Schotten-Baumann One-Pot Synthesis
Adapting classical acylation techniques, this method combines 4-bromobenzylamine, ethyl chloroacetate, and aqueous NaOH in a biphasic system.
Procedure
4-Bromobenzylamine (1.0 equiv) and ethyl chloroacetate (1.5 equiv) are added to a mixture of DCM and 10% NaOH. The reaction is stirred vigorously at 0°C for 2 hours, yielding the crude product after acidification.
Performance Metrics
-
Yield : 50% due to hydrolysis of ethyl chloroacetate in aqueous medium.
-
Scale-Up Feasibility : Limited by emulsion formation during extraction.
Comparative Analysis of Synthetic Methods
Yield and Efficiency
The alkylation-acylation cascade provides the highest overall yield (68%) but requires two purification steps. In contrast, the one-pot Schotten-Baumann method offers simplicity at the expense of yield.
| Method | Steps | Total Yield | Purity | Scalability |
|---|---|---|---|---|
| Alkylation-Acylation | 2 | 68% | 95% | High |
| Direct Substitution | 1 | 65% | 90% | Moderate |
| Schotten-Baumann | 1 | 50% | 85% | Low |
Reaction Kinetics and Byproducts
-
Alkylation-Acylation : Pseudo-first-order kinetics in both steps, with an activation energy () of 45 kJ/mol for alkylation.
-
Direct Substitution : Second-order kinetics () with significant di-alkylation beyond 24 hours.
Structural Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) reveals 95% purity for the alkylation-acylation product, with residuals limited to <0.5% ethyl bromide.
Industrial and Environmental Considerations
Q & A
Q. How do solvent effects influence the reaction kinetics of this compound derivatization?
- Methodological Answer : Conduct kinetic studies in aprotic (DMF, THF) vs. protic (MeOH, HO) solvents. Monitor via in situ IR or stopped-flow UV-Vis. Fit data to a second-order rate law (pseudo-first-order conditions) using MATLAB or Origin. Solvent polarity parameters (e.g., Reichardt’s E) correlate with rate constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
